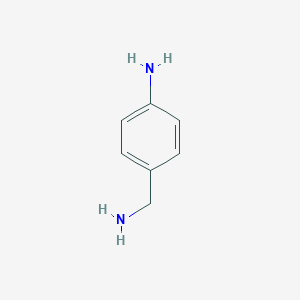

4-Aminobenzylamine

概要

準備方法

合成経路および反応条件: ベチュナルは、白樺樹皮から抽出される化合物であるベチュリンの酸化により合成できます。酸化プロセスは通常、ジクロロメタン (CH2Cl2) などの有機溶媒中で、ピリジニウムクロロクロメート (PCC) や三酸化クロム (CrO3) などの試薬を使用します。 反応は、ベチュナルを選択的に形成するために、制御された条件下で行われます .

工業的生産方法: ベチュナルの工業的生産には、白樺樹皮からのベチュリンの抽出と、それに続く酸化が含まれます。このプロセスは、大型反応器と最適化された反応条件を使用してスケールアップされ、収量と純度を最大限に高めています。 最終生成物は、結晶化またはクロマトグラフィー法で精製されます .

反応の種類:

酸化: ベチュナルは、さらに酸化されてベチュリン酸を形成することができ、これは生物活性が強化された化合物です。

還元: ベチュナルの還元により、前駆体化合物であるベチュリンが生成されます。

置換: ベチュナルは、求核置換反応に関与することができ、アルデヒド基が他の官能基に置き換えられます。

一般的な試薬および条件:

酸化: 過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) などの試薬を酸性または中性条件で使用します。

還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの試薬を無水条件で使用します。

置換: アミンやアルコールなどの求核試薬を塩基性または中性条件で使用します。

主な生成物:

酸化: ベチュリン酸。

還元: ベチュリン。

4. 科学研究への応用

ベチュナルは、科学研究において幅広い応用範囲を持っています:

化学: さまざまなトリテルペノイド誘導体の合成のための出発物質として使用されます。

生物学: 細胞経路の調節における役割と、細胞生存率および増殖への影響について研究されています。

医学: 特に肺がん細胞 (A549) に対する抗がん特性と、心血管疾患研究における可能性について調査されています。

科学的研究の応用

Material Science and Conductive Polymers

Conductive Polymer Synthesis

4-Aminobenzylamine is utilized in the synthesis of conductive polymers, particularly in the creation of nanocomposites. In situ polymerization of aniline and 4-ABA has been reported to yield conductive materials with enhanced properties. These polymers exhibit significant electrical conductivity and are being explored for applications in sensors and electronic devices .

Proton-Conducting Membranes

Research has demonstrated that 4-ABA can be blended with poly(4-styrenesulfonic acid) (PSSA) and phosphoric acid (PA) to create membranes with improved proton conductivity. The incorporation of 4-ABA enhances the thermal stability and mechanical properties of these membranes, making them suitable for fuel cell applications. The membranes achieved proton conductivities of approximately at elevated temperatures under anhydrous conditions .

Biomedical Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of 4-ABA exhibit antimicrobial properties, making them potential candidates for developing new antibiotics. The mechanism involves disrupting bacterial membranes, which is critical in combating multidrug-resistant (MDR) bacterial infections .

Cancer Research

Although primarily known for its applications in material science, 4-ABA's structural analogs have been studied for their potential carcinogenic effects. Historical data indicate that occupational exposure to related compounds has been linked to bladder cancer among workers in chemical plants. This underscores the importance of further research into the safety and biological effects of 4-ABA .

Case Study 1: Conductive Polymers

A study conducted on the synthesis of poly(this compound) highlighted its use in electronic applications. The polymer was synthesized through oxidative polymerization, resulting in materials with high conductivity and stability under various environmental conditions. This study emphasizes the versatility of 4-ABA in developing advanced materials for electronics .

Case Study 2: Proton-Conducting Membranes

Research involving the integration of 4-ABA into PSSA matrices revealed significant improvements in membrane performance for fuel cells. The study utilized electrochemical impedance spectroscopy to assess proton conductance, demonstrating that membranes containing 4-ABA exhibited lower moisture absorption and higher thermal stability compared to traditional membranes .

作用機序

ベチュナルは、複数の分子標的および経路を通じてその効果を発揮します:

Akt経路: Aktのリン酸化を阻害し、細胞増殖の抑制とアポトーシスの増加につながります。

MAPK経路: MAPKシグナル伝達経路を抑制し、細胞の成長と分化に影響を与えます。

STAT3経路: STAT3経路を阻害し、これは細胞の生存と免疫応答に関与しています。

PLCγ1/Ca2+/MMP9経路: この経路を調節し、血管の可塑性と心血管の健康において重要な役割を果たします

類似の化合物:

ベチュリン: ベチュナルの前駆体であり、白樺樹皮から抽出され、類似の生物活性を持っています。

ベチュリン酸: 抗がん特性が強化されたベチュナルの酸化形態。

ルペオール: 抗炎症作用と抗がん作用を持つ別の五環式トリテルペノイド。

ベチュナルの独自性: ベチュナルは、複数のシグナル伝達経路を同時に調節できるという独自の能力を持っているため、研究および治療的応用において汎用性の高い化合物です。 その独自の構造により、さまざまな化学修飾が可能になり、幅広い生物活性誘導体の合成につながります .

類似化合物との比較

Betulin: The precursor to Betunal, also derived from birch bark, with similar biological activities.

Betulinic Acid: An oxidized form of Betunal with enhanced anti-cancer properties.

Lupeol: Another pentacyclic triterpenoid with anti-inflammatory and anti-cancer activities.

Uniqueness of Betunal: Betunal stands out due to its specific ability to modulate multiple signaling pathways simultaneously, making it a versatile compound in both research and therapeutic applications. Its unique structure allows for various chemical modifications, leading to the synthesis of a wide range of bioactive derivatives .

生物活性

4-Aminobenzylamine (ABA) is an organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound is characterized by an amino group attached to a benzylamine structure. Its chemical formula is , and it can be synthesized through various methods, including the reduction of nitro compounds or through the reaction of benzyl chloride with ammonia. The compound serves as a precursor for numerous derivatives that exhibit enhanced biological activities.

Anticancer Properties

Research has indicated that ABA and its derivatives can act as potential anticancer agents. A study evaluated compounds containing the 4-(aminomethyl)benzamide fragment, which includes ABA as a key component. These compounds were tested against several cancer cell lines, showing significant cytotoxicity. For instance, certain analogues demonstrated over 90% inhibition of epidermal growth factor receptor (EGFR) at low concentrations (10 nM), highlighting their potential as targeted cancer therapies .

Antimicrobial Activity

ABA has also been investigated for its antimicrobial properties. A study reported that ABA derivatives exhibited activity against various bacterial strains, including Acinetobacter baumannii and Pseudomonas aeruginosa . The mechanism of action appears to involve disruption of bacterial membranes, leading to cell lysis .

Proton Conductance in Membranes

Another intriguing aspect of ABA is its application in proton-conducting membranes. When blended with phosphoric acid and poly(4-styrenesulfonic acid), ABA enhances proton conductance under anhydrous conditions. This property is crucial for applications in fuel cells where efficient proton transport is necessary .

Case Studies and Research Findings

-

Anticancer Agent Development :

- A series of studies focused on synthesizing ABA derivatives as protein kinase inhibitors, specifically targeting tyrosine kinases involved in cancer progression. The derivatives showed promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.

-

Antimicrobial Efficacy :

- In a comparative study, various ABA derivatives were tested against standard bacterial strains. The results indicated that modifications to the amino groups significantly enhanced antimicrobial potency compared to unmodified ABA.

-

Proton-Conducting Membrane Research :

- The development of composite membranes incorporating ABA was characterized using thermogravimetric analysis (TGA) and electrochemical impedance spectroscopy (EIS). These studies demonstrated improved thermal stability and proton conductivity compared to traditional membranes, suggesting potential applications in energy systems .

Data Tables

特性

IUPAC Name |

4-(aminomethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c8-5-6-1-3-7(9)4-2-6/h1-4H,5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFWYZZPDZZGSLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30330206 | |

| Record name | 4-Aminobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30330206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4403-71-8 | |

| Record name | 4-Aminobenzylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4403-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30330206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。